3-Chlorotetrahydrofuran
Overview
Description
3-Chlorotetrahydrofuran (3-Cl-THF) is a versatile synthetic intermediate that can be used in various chemical reactions to produce a wide range of compounds. It is a chlorinated derivative of tetrahydrofuran (THF), a five-membered heterocyclic compound with an oxygen atom in the ring. The presence of the chlorine atom in 3-Cl-THF provides a reactive site that can be further manipulated through various synthetic routes to introduce different functional groups or to form more complex molecular architectures.
Synthesis Analysis
The synthesis of 3-Cl-THF and its derivatives can be achieved through different strategies. One approach involves the chlorination of tetrahydrofuran with sulfuryl chloride, which can lead to the formation of 2-alkoxy-3-chlorotetrahydrofurans when alcohols are added to the reaction without isolating the dichlorinated intermediates . Another method for synthesizing 3-Cl-THF derivatives is the reaction of sulfuryl chloride with excess THF, which yields 2-chlorotetrahydrofuran (2-Cl-THF). This compound can then react with various nucleophiles to give tetrahydro-2-furanyl derivatives . Additionally, 3-chloro-4,5-dihydrofuran can be metalated with butyllithium and treated with electrophilic reagents to introduce substituents at the 2-position .
Molecular Structure Analysis
The molecular structure of 3-Cl-THF is characterized by the presence of a chlorine atom at the 3-position of the tetrahydrofuran ring. This structural feature is crucial as it influences the reactivity and the types of chemical transformations that the molecule can undergo. The chlorine atom acts as a good leaving group, which can be replaced by various nucleophiles, allowing for the synthesis of a diverse array of substituted tetrahydrofurans.
Chemical Reactions Analysis
3-Cl-THF can participate in a variety of chemical reactions. For instance, it can be used in three-component coupling strategies for the synthesis of 2,3,5-trisubstituted tetrahydrofurans with excellent selectivity . It can also undergo [3 + 2]-cycloaddition reactions with ketenes to form highly substituted tetrahydrofurans . Moreover, 3-Cl-THF derivatives can be synthesized through the addition of carbanions of 3-substituted-3-chloropropyl phenyl sulfones to aldehydes, followed by intramolecular substitution to yield trisubstituted tetrahydrofurans . The chloro group in 3-Cl-THF can also be substituted under neighboring group participation, leading to the formation of chloro-amino sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Cl-THF are influenced by the presence of the chlorine atom and the tetrahydrofuran ring. The chlorine atom increases the molecule's reactivity, making it a valuable intermediate for further chemical transformations. The tetrahydrofuran ring provides the molecule with a degree of steric hindrance and influences its solubility and boiling point. The reactivity of 3-Cl-THF with various nucleophiles, as well as its ability to form stable derivatives, makes it an important compound in synthetic organic chemistry .
Scientific Research Applications
Synthetic Applications : Kruse et al. (2010) discuss the use of a related compound, 2-Chlorotetrahydrofuran (2-Cl-THF), for protecting alcohols as tetrahydro-2-furanyl (THF) ethers. This derivative reacts with various compounds, including alcohols, acids, and amides, offering a general procedure for protecting hydroxyl functions. The THF group is easily removable, demonstrating the utility of chlorotetrahydrofurans in synthetic chemistry (Kruse, Jonkers, Dert, & Gen, 2010).
Method for Synthesis : Bolotina, Kutsenko, and Moshkin (1970) developed a one-stage method for synthesizing 2-alkoxy-3-chlorotetrahydrofurans, which includes chlorinating tetrahydrofuran with sulfuryl chloride. This method synthesized several compounds, enhancing the repertoire of available chlorotetrahydrofuran derivatives (Bolotina, Kutsenko, & Moshkin, 1970).
Construction of Derivatives : Zeng et al. (2013) reported an efficient method for constructing β-chlorotetrahydrofuran derivatives from homoallylic alcohols. This process uses sulfuryl chloride and is catalyst-free, allowing for the conversion of a variety of homoallylic alcohols into β-chlorotetrahydrofurans with high yields (Zeng, Miao, Wang, Xia, & Sun, 2013).
Halogenation Reactions : Shuikin et al. (1963) explored the reaction of 2-alkyl-3-chlorotetrahydrofurans with phosphorus tribromide and silicon tetrachloride, leading to various halogenated products. These reactions are indicative of the versatility of 3-chlorotetrahydrofuran in synthesizing trihaloalkanes (Shuikin, Bel'skii, Grushko, & Karakhanov, 1963).
Safety And Hazards
The safety data sheet for 3-Chlorotetrahydrofuran indicates that it is classified for acute toxicity, oral (Category 4), H302 . It should be handled with care and used only for research and development by a technically qualified individual .
Relevant Papers The paper “Anti-Adenoviral Activity of 2-(3-Chlorotetrahydrofuran-2-yl)-4-Tosyl-5-(Perfluoropropyl)-1,2,3-Triazole” discusses the synthesis of new fluorinated 1,2,3-triazoles and their mechanisms of action, which are promising for the development of efficient antiviral drugs . Another relevant document is the patent “US4261901A - Synthesis of tetrahydrofuran”, which describes the synthesis of 3-Chlorotetrahydrofuran .
properties
IUPAC Name |
3-chlorooxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHNWFFKQCPXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335300 | |
Record name | 3-Chlorotetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorotetrahydrofuran | |
CAS RN |
19311-38-7 | |
Record name | 3-Chlorotetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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